Pyroglutamyl-prolyl-arginine-4-nitroanilide

Aminopeptidase resistance Plasma stability Substrate degradation

Pyroglutamyl-prolyl-arginine-4-nitroanilide (CAS 72194-57-1), also designated S-2366 or pGlu-Pro-Arg-pNA, is a synthetic tripeptide chromogenic substrate belonging to the p-nitroanilide class of serine protease reporters. Its structure incorporates an N-terminal pyroglutamyl (pGlu) cap, a Pro-Arg recognition dipeptide core, and a C-terminal 4-nitroaniline (pNA) chromophore that releases a quantifiable yellow product (λmax 405 nm) upon enzymatic cleavage.

Molecular Formula C22H30N8O6
Molecular Weight 502.5 g/mol
CAS No. 72194-57-1
Cat. No. B1345614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyroglutamyl-prolyl-arginine-4-nitroanilide
CAS72194-57-1
SynonymspGlu-Pro-Arg-pNA
pyroglutamyl-prolyl-arginine-4-nitroanilide
S 2366
S-2366
Molecular FormulaC22H30N8O6
Molecular Weight502.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C22H30N8O6/c23-22(24)25-11-1-3-15(19(32)26-13-5-7-14(8-6-13)30(35)36)28-20(33)17-4-2-12-29(17)21(34)16-9-10-18(31)27-16/h5-8,15-17H,1-4,9-12H2,(H,26,32)(H,27,31)(H,28,33)(H4,23,24,25)/t15-,16-,17-/m0/s1
InChIKeyWPVINHLVHHPBMK-ULQDDVLXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyroglutamyl-Prolyl-Arginine-4-Nitroanilide (S-2366): Chromogenic Substrate Procurement Guide for Coagulation Protease Assays


Pyroglutamyl-prolyl-arginine-4-nitroanilide (CAS 72194-57-1), also designated S-2366 or pGlu-Pro-Arg-pNA, is a synthetic tripeptide chromogenic substrate belonging to the p-nitroanilide class of serine protease reporters [1]. Its structure incorporates an N-terminal pyroglutamyl (pGlu) cap, a Pro-Arg recognition dipeptide core, and a C-terminal 4-nitroaniline (pNA) chromophore that releases a quantifiable yellow product (λmax 405 nm) upon enzymatic cleavage . The compound is primarily employed for the amidolytic detection of activated protein C (APC), coagulation factor XIa, thrombin, tryptase, and hepsin in both purified systems and plasma-based diagnostic assays [2].

Why Generic Substitution of Pyroglutamyl-Prolyl-Arginine-4-Nitroanilide with Other Arg-pNA Substrates Fails in Coagulation Diagnostics


Chromogenic substrates sharing the C-terminal Arg-pNA motif are not interchangeable because the N-terminal protecting group and P2/P3 amino acid composition dictate protease selectivity, aminopeptidase resistance, and kinetic efficiency [1]. S-2366's pyroglutamyl cap confers resistance to non-specific aminopeptidase degradation in plasma, a property absent in unprotected or acetylated substrates [2]. Substituting S-2366 with thrombin-optimized substrates such as S-2238 (H-D-Phe-Pip-Arg-pNA, Km ≈ 7.9 μM for thrombin) or Tos-Gly-Pro-Arg-pNA (Chromozym TH) yields dramatically different enzyme specificity profiles, with S-2238 showing ~55-fold higher apparent affinity for thrombin while S-2366 uniquely enables simultaneous factor XIa and APC detection [3]. The quantitative evidence below demonstrates that procurement decisions must be guided by the specific enzyme target, required selectivity window, and sample matrix.

Pyroglutamyl-Prolyl-Arginine-4-Nitroanilide: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


N-Terminal Pyroglutamyl Cap Confers Aminopeptidase Resistance Absent in Unprotected Arg-pNA Substrates

S-2366 possesses an N-terminal L-pyroglutamyl (pGlu, 5-oxoprolyl) residue that forms a cyclic lactam, rendering the N-terminus resistant to cleavage by conventional aminopeptidases [1]. This is a structural feature absent in comparator substrates such as Tos-Gly-Pro-Arg-pNA (Chromozym TH; N-tosyl-protected but not cyclized) and H-D-Pro-Phe-Arg-pNA (S-2302; free N-terminal amine). In plasma-based assays where aminopeptidase activity is abundant, substrates lacking N-terminal protection undergo progressive N-terminal truncation, altering recognition by the target protease and generating variable background [2]. The pGlu cap of S-2366 specifically prevents this degradation pathway, a property documented for pyroglutamyl peptides across multiple biological systems [1].

Aminopeptidase resistance Plasma stability Substrate degradation

Factor XIa Kinetic Efficiency: S-2366 Demonstrates Consistent Km Across Diverse Enzyme Preparations

S-2366 exhibits robust and reproducible kinetics with human factor XIa across multiple independent studies. Wild-type plasma-derived factor XIa hydrolyzes S-2366 with Km = 0.40 ± 0.02 mM and kcat = 16.1 ± 0.3 min⁻¹ (equivalent to 0.27 s⁻¹ per active site) as determined by direct Michaelis-Menten fitting using eight substrate concentrations (15.6–2000 μM) [1]. A separate study using purified factor XIa reported Km = 0.56 mM and kcat = 350 s⁻¹, reflecting differences in enzyme preparation and assay conditions . The isolated light chain of factor XIa retains >90% of its amidolytic activity against S-2366, demonstrating that substrate binding and cleavage are independent of the heavy chain regulatory domain [2]. This contrasts with macromolecular substrate factor IX, where the heavy chain is essential.

Factor XIa Michaelis-Menten kinetics Chromogenic substrate

Thrombin Affinity Differential: S-2366 Displays ~55-Fold Higher Km than S-2238, Enabling Distinct Application Niches

When evaluated with human thrombin, S-2366 exhibits a Km of 0.435–0.464 mM for plasma-derived and recombinant thrombin respectively, as catalogued in the BRENDA enzyme database [1]. In contrast, the dedicated thrombin substrate S-2238 (H-D-Phe-Pip-Arg-pNA) displays a Km of approximately 7.9 μM for free α-thrombin at pH 8.0, 37°C [2]. This represents an approximately 55-fold difference in apparent binding affinity. Both substrates were directly compared by Mattsson et al. (2001), who demonstrated that in the presence of a ≥16-fold molar excess of thrombomodulin, thrombin's affinity for both S-2366 and S-2238 increased twofold, confirming that both substrates occupy the same active site but with markedly different basal affinities [3].

Thrombin Substrate selectivity Km comparison

Reduced Factor Xa Interference: S-2366 Produces Weaker Off-Target Inhibition of Factor Xa Compared to Leading Thrombin Substrates

In a systematic comparison of chromogenic substrates for amidolytic PT and PTT assay equivalents, Walenga et al. (1987) ranked thrombin substrates by their degree of non-specific inhibition of bovine and human factor Xa [1]. The inhibition order was: S-2160 (Bz-Phe-Val-Arg-pNA) > S-2238 (H-D-Phe-Pip-Arg-pNA) > Sarc-Pro-Arg-pNA ≥ Chromozym TH (Tos-Gly-Pro-Arg-pNA). Critically, S-2366 (Pyro-Glu-Pro-Arg-pNA) was specifically tested and found to produce weaker inhibition of both bovine and human factor Xa compared to all of the above standard thrombin substrates [1]. Tos-Gly-Pro-Arg-pNA, Sarc-Pro-Arg-pNA, and H-D-Ile-Pro-Arg-pNA produced ≤10% inhibition of activator-generated Xa amidolytic activity at the concentrations commonly employed in PT and PTT assays [1].

Factor Xa interference Substrate selectivity Coagulation assay

Multi-Enzyme Reactivity Profile Enables Dual-Substrate Diagnostic Assay for Simultaneous Factor XI and Prekallikrein Quantification

Retzios et al. (1988) determined the kinetic constants of both kallikrein and factor XIa for S-2302 (H-D-Pro-Phe-Arg-pNA) and S-2366 and developed a dual-substrate amidolytic assay that enables joint estimation of factor XI and prekallikrein from a single activated plasma sample [1]. The assay reports approximately 3.1 μg/mL factor XIa and 34.5 μg/mL kallikrein in kaolin-activated plasma (2 mg/mL kaolin) and demonstrates good correlation with coagulant assays: r = 0.98 for factor XI and r = 0.92 for prekallikrein [1]. This dual-substrate approach exploits the differential cleavage preference whereby S-2366 is preferentially cleaved by factor XIa (and APC), while S-2302 is preferentially cleaved by kallikrein and factor XIIa, a specificity pairing confirmed in subsequent studies [2].

Dual-substrate assay Factor XI Prekallikrein Contact phase

Optimal Application Scenarios for Pyroglutamyl-Prolyl-Arginine-4-Nitroanilide (S-2366) Based on Verified Differentiation Evidence


Activated Protein C (APC) Activity Determination in Plasma-Based Diagnostic Kits

S-2366 is the established chromogenic substrate for APC activity measurement in commercial diagnostic kits (e.g., BIOPHEN CS-21(66), equivalent to S-2366) [1]. Its pyroglutamyl cap resists aminopeptidase degradation during plasma incubation, while the Pro-Arg recognition sequence provides the necessary amidolytic sensitivity toward APC generated by Protac® activation . A Protein C activity assay using S-2366 was validated by McCall et al. (1987), demonstrating that therapeutic heparin concentrations do not interfere with the measurement, a critical requirement for clinical sample compatibility [2]. This application directly leverages the aminopeptidase resistance and APC reactivity established in Section 3, Evidence Items 1 and 2.

Factor XIa Inhibitor Screening and Drug Discovery Assays

The well-characterized kinetic parameters of S-2366 with factor XIa (Km ≈ 0.4–0.56 mM across multiple studies) make it the preferred substrate for high-throughput screening of FXIa inhibitors [3]. BindingDB contains extensive Ki data for compounds screened against human factor XIa using S-2366 as the reporter substrate at concentrations of 0.0002–0.001 M in 50 mM HEPES buffer (pH 7.4, 145 mM NaCl, 5 mM KCl, 0.1% PEG 8000) with purified human FXIa at 25–200 pM [4]. The consistent Km across independent laboratories (Section 3, Evidence Item 2) supports assay transferability between screening sites and CROs.

Simultaneous Factor XI and Prekallikrein Determination in Contact Phase Deficiency Diagnosis

Clinical laboratories investigating contact phase coagulation disorders should employ the validated dual-substrate assay pairing S-2366 with S-2302, as established by Retzios et al. (1988) [5]. This method enables differentiation of factor XII, prekallikrein, factor XI, and high-molecular-weight kininogen deficiencies from a single kaolin-activated plasma sample. The assay reports 3.1 μg/mL FXIa and 34.5 μg/mL kallikrein with coagulant assay correlations of r = 0.98 and r = 0.92 respectively [5]. This application directly derives from the evidence in Section 3, Evidence Item 5.

Tryptase Activity Measurement for Mast Cell Activation Research

S-2366 has been validated as a substrate for tryptase (EC 3.4.21.59) from both guinea pig (Km = 0.24–0.26 mM) and human (Km = 0.24–0.43 mM) sources . This application exploits the broader serine protease reactivity of the Pro-Arg-pNA motif while the pyroglutamyl cap provides stability in mast cell degranulation supernatants containing multiple aminopeptidases. Researchers procuring substrates for mast cell biology should select S-2366 over unprotected Arg-pNA substrates to minimize aminopeptidase interference.

Quote Request

Request a Quote for Pyroglutamyl-prolyl-arginine-4-nitroanilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.